3beta-Hydroxy-5alpha-pregnan-20-one

GABAA receptor modulation chloride flux assay neurosteroid antagonism

Isopregnanolone (3β-hydroxy-5α-pregnan-20-one) is the authentic 3β-epimer of allopregnanolone—a subunit-selective negative allosteric modulator of GABAA receptors that functions as a selective functional antagonist of allopregnanolone (IC50 = 12.25 µM) without intrinsic GABAergic activity. This stereochemically distinct compound enables researchers to dissect allopregnanolone-specific signaling, serves as an essential inactive control in behavioral studies (elevated plus-maze, formalin test), and acts as a certified analytical reference standard for GC/MS or LC/MS steroid profiling. Procure isopregnanolone for critical neurosteroid research where 3α/3β stereochemical fidelity is non-negotiable.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
Cat. No. B8817160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-5alpha-pregnan-20-one
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3
InChIKeyAURFZBICLPNKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-5alpha-pregnan-20-one (Isopregnanolone) for GABAA Antagonism and Analytical Reference Applications


3β-Hydroxy-5α-pregnan-20-one, also known as isopregnanolone, isoallopregnanolone, or 3β,5α-tetrahydroprogesterone (3β,5α-THP), is an endogenous neurosteroid and the natural 3β-epimer of allopregnanolone [1]. Unlike its 3α-epimer, it acts as a subunit-selective negative allosteric modulator of the GABAA receptor and functions as a functional antagonist of allopregnanolone [2]. It has no direct hormonal activity and does not affect baseline GABAergic neurotransmission by itself [2]. Isopregnanolone is also categorized as an analytical reference standard and is regulated as a Schedule IV compound in the United States [3].

Why 3beta-Hydroxy-5alpha-pregnan-20-one Cannot Be Replaced by Generic 3alpha-Pregnane Steroids


The 3α-hydroxylated pregnane steroids, such as allopregnanolone and pregnanolone, are potent positive allosteric modulators of the GABAA receptor, producing anxiolytic, sedative, and antinociceptive effects [1]. In contrast, the 3β-hydroxy epimer, 3β-hydroxy-5α-pregnan-20-one, is functionally inert at the GABAA receptor when applied alone, but selectively antagonizes the effects of allopregnanolone [1][2]. This functional opposition arises from the stereochemistry at the C3 position, demonstrating that 3α- and 3β-hydroxy-5α-pregnan-20-ones are not interchangeable and cannot be substituted for one another in research or analytical applications [3].

Quantitative Differentiation of 3beta-Hydroxy-5alpha-pregnan-20-one from Closest Analogs


Selective Inhibition of Allopregnanolone-Stimulated Chloride Ion Flux by Isopregnanolone

Isopregnanolone selectively inhibits allopregnanolone-stimulated GABA-mediated chloride ion flux in a concentration-dependent manner, with an IC50 of 12.25 µM against 1 µM allopregnanolone-induced Cl(-) uptake [1]. Importantly, isopregnanolone at 1 µM to 1 mM does not affect baseline Cl(-) uptake, nor does it interact with 10 µM GABA or affect flunitrazepam- and pentobarbital-induced Cl(-) uptake [1]. This indicates selective functional antagonism of allopregnanolone without perturbing basal GABAergic transmission.

GABAA receptor modulation chloride flux assay neurosteroid antagonism

Lack of Anxiolytic and Sedative Activity in Behavioral Paradigms

In contrast to the anxiolytic and sedative effects elicited by allopregnanolone (1.25, 5.0, and 10 µg) and pregnanolone (2.5, 5.0, and 10 µg), the 3β-hydroxy-epimer of allopregnanolone (isopregnanolone) was without effect in the elevated plus-maze test and did not alter locomotor activity [1]. This demonstrates that the 3β configuration abolishes the behavioral activity characteristic of 3α-hydroxylated neurosteroids.

anxiolytic activity elevated plus-maze behavioral pharmacology

Absence of Antinociceptive Activity in the Formalin Test

The 3β-hydroxylated neurosteroids epipregnanolone (3β,5β-THP) and isopregnanolone (3β,5α-THP) did not affect formalin-induced pain in rats, whereas the 3α-hydroxylated counterparts allopregnanolone and pregnanolone produced dose-dependent antinociception with maximal effect at 0.16 mg/kg [1]. The antinociceptive effect of the 3α-hydroxylated steroids was abolished by bicuculline, confirming GABAA receptor mediation, while the 3β-hydroxylated isomers were inactive or only weakly active at the GABAA receptor [1].

antinociception formalin test pain research

Differential Regulation in Depression: Elevated 3β,5α-THP Levels

During depression, the concentrations of 3α,5α-tetrahydroprogesterone (allopregnanolone) and 3α,5β-tetrahydroprogesterone (pregnanolone) are decreased, while the levels of 3β,5α-tetrahydroprogesterone (isopregnanolone), a stereoisomer of allopregnanolone, are increased [1]. Antidepressant drugs such as SSRIs have been shown to normalize this disequilibrium by increasing 3α-reduced pregnane steroids and decreasing 3β,5α-tetrahydroprogesterone [1].

depression neurosteroid imbalance biomarker

Metabolic Profile: 3β-Hydroxy-5α-pregnan-20-one as a Major Progesterone Metabolite

In human endometrial stromal and gland cells in culture, 3β-hydroxy-5α-pregnan-20-one is the most abundant metabolite of progesterone, accounting for 70% of the metabolites, followed by 5α-pregnane-3,20-dione (15%) and 3α-hydroxy-5α-pregnan-20-one (10%) [1]. This contrasts with other tissues where 3α-reduced metabolites may predominate.

progesterone metabolism steroid metabolism endometrial cells

Selective Antagonism of Allopregnanolone Effects In Vivo

Isopregnanolone has been reported to act as a subunit-selective negative allosteric modulator of the GABAA receptor and antagonizes in animals and humans some but not all of the GABAA receptor-mediated effects of allopregnanolone, such as anesthesia, sedation, and reduced saccadic eye movements, but not learning impairment [1]. It has no hormonal effects and does not affect the effects of other GABAA receptor positive allosteric modulators such as benzodiazepines or barbiturates [1].

antagonism sedation anesthesia saccadic eye movement

Primary Research and Industrial Applications of 3beta-Hydroxy-5alpha-pregnan-20-one


Functional Antagonism of Allopregnanolone in GABAA Receptor Studies

Use isopregnanolone as a selective functional antagonist to block allopregnanolone-induced potentiation of GABAA receptor-mediated chloride ion flux (IC50 = 12.25 µM) without affecting baseline GABAergic transmission or the effects of benzodiazepines and barbiturates [1]. This is particularly valuable for dissecting the specific contribution of allopregnanolone to complex neurosteroid mixtures or endogenous tone.

Negative Control in Behavioral Pharmacology of Neurosteroids

Employ isopregnanolone as an inactive control in behavioral studies (e.g., elevated plus-maze, formalin test) where 3α-hydroxylated neurosteroids produce robust anxiolytic or antinociceptive effects [2][3]. Its lack of intrinsic activity confirms that observed effects are due to 3α-specific modulation.

Analytical Reference Standard for Steroid Metabolite Profiling

Utilize isopregnanolone as an analytical reference standard for the identification and quantification of progesterone metabolites in biological matrices via GC/MS or LC/MS [4]. As a major metabolite in endometrial tissue (70% of progesterone metabolites), it is essential for accurate steroid profiling in reproductive biology and endocrinology research [5].

Biomarker Studies in Depression and Affective Disorders

Measure 3β,5α-THP levels in clinical studies of depression, where its levels are elevated in contrast to decreased allopregnanolone levels [6]. This inverse regulation provides a distinct biomarker signature and may be used to assess treatment response to antidepressants, which normalize this neurosteroid imbalance [6].

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